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molecular formula C14H20O3 B6333170 Tert-butyl 3-(4-methoxyphenyl)propanoate CAS No. 85277-69-6

Tert-butyl 3-(4-methoxyphenyl)propanoate

Cat. No. B6333170
M. Wt: 236.31 g/mol
InChI Key: ILUYVCJQPSQQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221834B2

Procedure details

To a fast stirring suspension of anhydrous magnesium sulfate (4.81 g, 40.0 mmol) in dichloromethane (40 ml) was added sulfuric acid (0.55 ml, 10.32 mmol). The reaction was vigorously stirred for 15 minutes at room temperature and then 3-(4-methoxyphenyl)propionic acid (1.8 g, 9.99 mmol) and tert-butanol (4.78 ml, 50.0 mmol) were added. The reaction was sealed and stirred at room temperature overnight. The reaction was quenched with 75 mL of saturated sodium bicarbonate solution and washed with water (2×50 mL) and brine (1×50 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography on silica gel (0 to 80% ethyl acetate/hexanes) to afford tert-butyl 3-(4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.11 (d, J=8.7 Hz, 2H), 6.82 (d, J=8.7 Hz, 2H), 3.78 (s, 3H), 2.85 (t, J=7.7 Hz, 2H), 2.50 (t, J=7.7 Hz, 2H), 1.42 (s, 9H).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
4.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].S(=O)(=O)(O)O.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:16][CH:15]=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.81 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
4.78 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
To a fast stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was vigorously stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was sealed
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 75 mL of saturated sodium bicarbonate solution
WASH
Type
WASH
Details
washed with water (2×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (0 to 80% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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